

physicochemical properties of 4-Bromo-3-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzaldehyde

Cat. No.: B1283328

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An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-3-hydroxybenzaldehyde**

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of **4-Bromo-3-hydroxybenzaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering essential data and methodologies for the effective use of this compound.

Core Physicochemical Properties

4-Bromo-3-hydroxybenzaldehyde is a substituted aromatic aldehyde. Its chemical structure, featuring a bromine atom, a hydroxyl group, and a formyl group on a benzene ring, imparts specific properties relevant to its use as a chemical intermediate.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **4-Bromo-3-hydroxybenzaldehyde**.

Property	Value
Molecular Formula	C ₇ H ₅ BrO ₂
Molecular Weight	201.02 g/mol
CAS Number	20035-32-9
Melting Point	131.5 °C
Boiling Point	265.0 ± 25.0 °C (Predicted)
Density	1.737 ± 0.06 g/cm ³ (Predicted)
pKa	7.71 ± 0.10 (Predicted)

Note: Predicted values are computationally derived and should be used as an estimation.

Spectroscopic Data

Experimental spectroscopic data for **4-Bromo-3-hydroxybenzaldehyde** is not readily available in public databases. The following sections provide expected spectral characteristics based on the structure and data from isomeric compounds.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the aldehydic, hydroxyl, and aromatic protons.

Chemical Shift (δ) ppm (in DMSO-d ₆)	Multiplicity	Assignment
~10.0	Singlet	Aldehydic proton (-CHO)
~9.8	Singlet (broad)	Hydroxyl proton (-OH)
~7.8	Doublet	Aromatic proton ortho to -CHO
~7.6	Doublet of doublets	Aromatic proton ortho to -Br
~7.2	Doublet	Aromatic proton between -OH and -Br

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show characteristic peaks for the carbonyl, and aromatic carbons.

Chemical Shift (δ) ppm (in DMSO-d ₆)	Assignment
~192	Carbonyl carbon (C=O)
~155	Aromatic carbon attached to -OH
~138	Aromatic carbon attached to -CHO
~135	Aromatic carbon (C-H)
~125	Aromatic carbon (C-H)
~118	Aromatic carbon (C-H)
~115	Aromatic carbon attached to -Br

IR Spectroscopy (Expected)

The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-H bonds.

Wavenumber (cm ⁻¹)	Functional Group
3400 - 3200 (broad)	O-H stretch (hydroxyl)
3100 - 3000	C-H stretch (aromatic)
1700 - 1680	C=O stretch (aldehyde)
1600 - 1450	C=C stretch (aromatic ring)
1200 - 1000	C-O stretch
700 - 500	C-Br stretch

Mass Spectrometry (Expected)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).

m/z	Interpretation
200/202	Molecular ion peak $[\text{M}]^+ / [\text{M}+2]^+$
171/173	Loss of -CHO group
121	Loss of -Br group

Experimental Protocols

Synthesis of 4-Bromo-3-hydroxybenzaldehyde

This protocol describes the synthesis of **4-Bromo-3-hydroxybenzaldehyde** via the bromination of 3-hydroxybenzaldehyde.

Materials:

- 3-Hydroxybenzaldehyde
- Dichloromethane (CH_2Cl_2)
- Liquid Bromine (Br_2)
- Toluene
- Sodium hydroxide solution (for pH adjustment)
- Water (H_2O)
- Nitrogen or Argon gas
- Reaction vessel with stirring and cooling capabilities
- Filtration apparatus

Procedure:

- Add 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane to a clean, dry reaction vessel.
- Purge the vessel with an inert gas (nitrogen or argon) three times.
- Stir the mixture and cool it to below 0 °C.
- Slowly add 35.4 g of liquid bromine dropwise to the cooled mixture.
- After the addition is complete, add 250 ml of water to the reaction mixture.
- Adjust the pH to neutral using a liquid alkali solution (e.g., NaOH).
- Cool the mixture and filter the resulting precipitate.
- To the wet product, add 354 ml of toluene and heat to dissolve.
- Separate the aqueous layer.
- Warm the organic phase to reflux and perform a hot filtration.
- Cool the filtrate to induce crystallization and then dry the crystals to obtain the final product.

General Protocol for Spectroscopic Analysis

NMR Spectroscopy:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at room temperature.

IR Spectroscopy:

- Prepare a sample by either creating a KBr pellet or as a nujol mull.
- Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

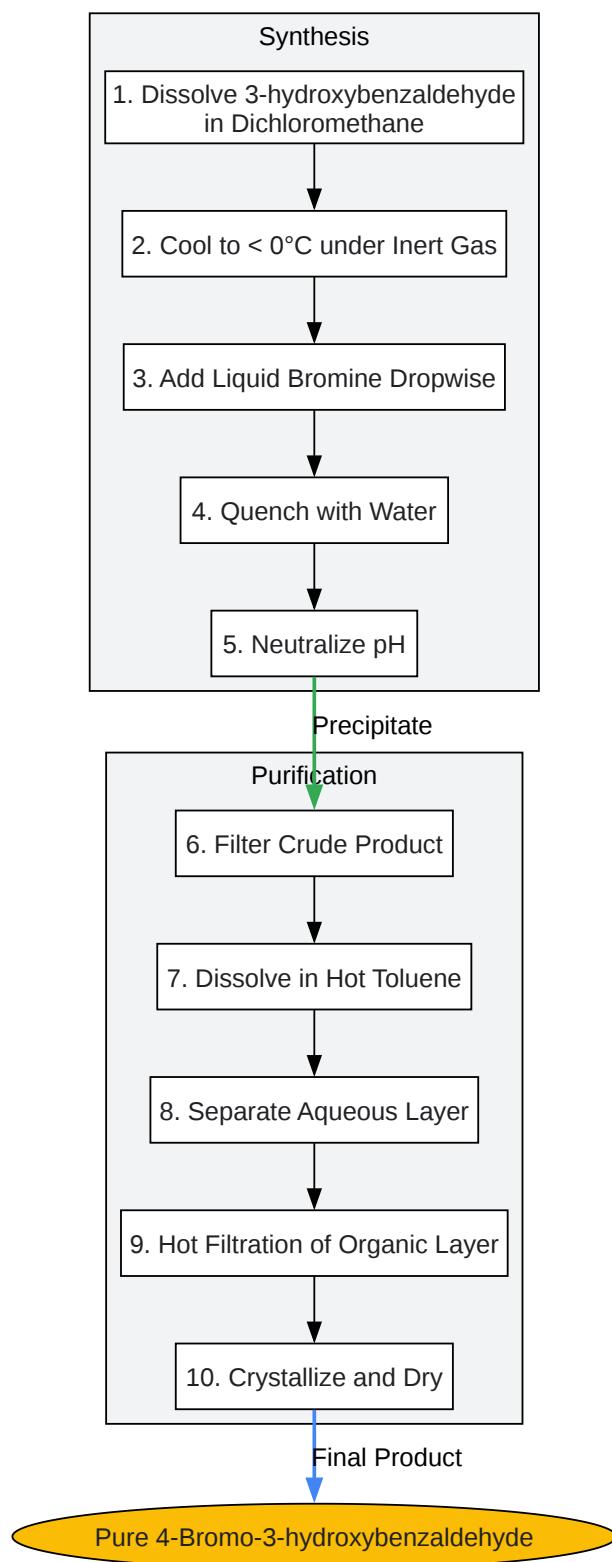
Mass Spectrometry:

- Introduce the sample into a mass spectrometer, typically via a GC inlet for EI-MS.
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

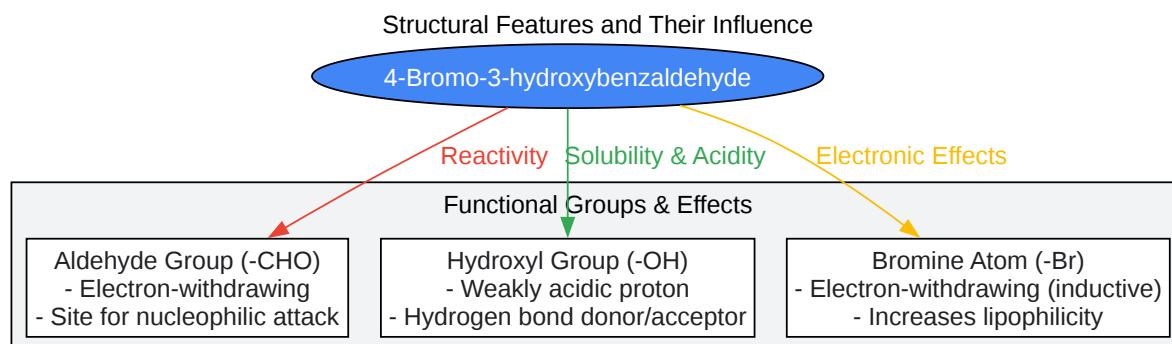
Visualizations

Synthesis and Purification Workflow

Synthesis and Purification of 4-Bromo-3-hydroxybenzaldehyde

[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis and purification of 4-Bromo-3-hydroxybenzaldehyde.**

Structural Influence on Properties



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Caption: Key functional groups and their influence on the molecule's properties.

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